Nourseothricin (sulfate)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

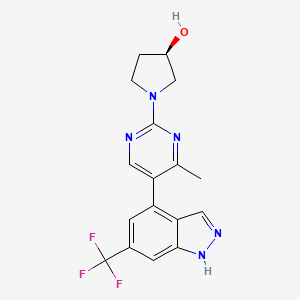

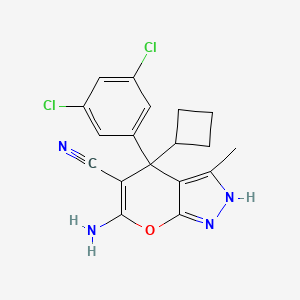

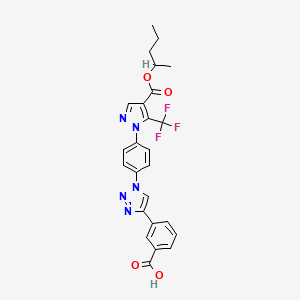

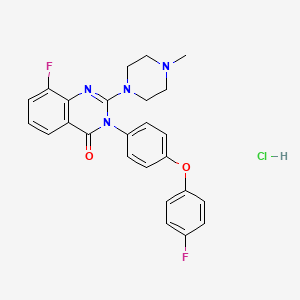

Nourseothricin (sulfate) is a broad-spectrum antibiotic belonging to the streptothricin class of aminoglycoside antibiotics. It is produced by the bacterium Streptomyces noursei. Chemically, it is a mixture of related compounds, including streptothricin C, D, E, and F. Nourseothricin (sulfate) inhibits protein synthesis by inducing miscoding, making it effective against a wide range of organisms, including bacteria, yeast, filamentous fungi, and plant cells .

Preparation Methods

Synthetic Routes and Reaction Conditions: Nourseothricin (sulfate) is derived from cultures of Streptomyces noursei. The production involves fermentation processes where the bacterium is cultured under specific conditions to produce the antibiotic. The antibiotic is then extracted and purified from the culture medium .

Industrial Production Methods: Industrial production of nourseothricin (sulfate) involves large-scale fermentation processes. The bacterium Streptomyces noursei is grown in bioreactors under controlled conditions to maximize yield. The antibiotic is then harvested, purified, and converted into its sulfate form for stability and solubility .

Chemical Reactions Analysis

Types of Reactions: Nourseothricin (sulfate) undergoes several types of chemical reactions, including:

Acetylation: The antibiotic can be inactivated by acetylation of the beta-amino group of the beta-lysine residue by nourseothricin N-acetyltransferase

Hydrolysis: It can undergo hydrolysis under acidic or basic conditions, leading to the breakdown of its molecular structure.

Common Reagents and Conditions:

Acetylation: Common reagents include acetyl-CoA and nourseothricin N-acetyltransferase enzyme

Hydrolysis: Acidic or basic solutions are used to induce hydrolysis.

Major Products Formed:

Scientific Research Applications

Nourseothricin (sulfate) has a wide range of scientific research applications:

Chemistry: Used as a selection marker in molecular genetics and biotechnology for the selection of genetically modified organisms

Biology: Employed in studies involving bacteria, yeast, filamentous fungi, and plant cells to understand protein synthesis and antibiotic resistance mechanisms

Medicine: Investigated for its potential to combat highly drug-resistant gram-negative bacteria, including carbapenem-resistant Escherichia coli

Industry: Utilized in the production of genetically modified crops and microorganisms for various industrial applications

Mechanism of Action

Nourseothricin (sulfate) exerts its effects by inhibiting protein synthesis. It interferes with the mRNA translocation step, causing the misreading of the RNA molecule. This leads to the production of abnormal proteins, ultimately resulting in cell death. The antibiotic targets the 30S subunit of the 70S ribosome in bacteria, hindering the normal translation process .

Comparison with Similar Compounds

Nourseothricin (sulfate) is unique among antibiotics due to its broad-spectrum activity and its ability to induce miscoding during protein synthesis. Similar compounds include:

Streptothricin F: A component of nourseothricin, effective against highly drug-resistant gram-negative bacteria.

Aminoglycosides (e.g., Gentamicin): Share a similar mechanism of action by inhibiting protein synthesis but differ in their molecular structure and specific targets.

Nourseothricin (sulfate) stands out due to its unique combination of components and its effectiveness against a wide range of organisms, making it a valuable tool in scientific research and industrial applications .

Properties

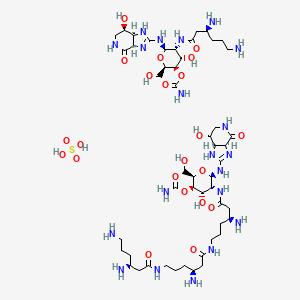

IUPAC Name |

[(2R,3R,4S,5R,6R)-6-[[(3aS,7R,7aS)-7-hydroxy-4-oxo-1,3a,5,6,7,7a-hexahydroimidazo[4,5-c]pyridin-2-yl]amino]-5-[[(3S)-3-amino-6-[[(3S)-3-amino-6-[[(3S)-3,6-diaminohexanoyl]amino]hexanoyl]amino]hexanoyl]amino]-4-hydroxy-2-(hydroxymethyl)oxan-3-yl] carbamate;[(2R,3R,4S,5R,6R)-6-[[(3aS,7R,7aS)-7-hydroxy-4-oxo-1,3a,5,6,7,7a-hexahydroimidazo[4,5-c]pyridin-2-yl]amino]-5-[[(3S)-3,6-diaminohexanoyl]amino]-4-hydroxy-2-(hydroxymethyl)oxan-3-yl] carbamate;sulfuric acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H58N12O10.C19H34N8O8.H2O4S/c32-7-1-4-15(33)10-20(46)37-8-2-5-16(34)11-21(47)38-9-3-6-17(35)12-22(48)40-25-26(49)27(53-30(36)51)19(14-44)52-29(25)43-31-41-23-18(45)13-39-28(50)24(23)42-31;20-3-1-2-7(21)4-10(30)24-13-14(31)15(35-18(22)33)9(6-28)34-17(13)27-19-25-11-8(29)5-23-16(32)12(11)26-19;1-5(2,3)4/h15-19,23-27,29,44-45,49H,1-14,32-35H2,(H2,36,51)(H,37,46)(H,38,47)(H,39,50)(H,40,48)(H2,41,42,43);7-9,11-15,17,28-29,31H,1-6,20-21H2,(H2,22,33)(H,23,32)(H,24,30)(H2,25,26,27);(H2,1,2,3,4)/t15-,16-,17-,18+,19+,23+,24-,25+,26-,27-,29+;7-,8+,9+,11+,12-,13+,14-,15-,17+;/m00./s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEPYPTBGGNPPAP-SPCBHCMPSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C2C(C(=O)N1)N=C(N2)NC3C(C(C(C(O3)CO)OC(=O)N)O)NC(=O)CC(CCCN)N)O.C1C(C2C(C(=O)N1)N=C(N2)NC3C(C(C(C(O3)CO)OC(=O)N)O)NC(=O)CC(CCCNC(=O)CC(CCCNC(=O)CC(CCCN)N)N)N)O.OS(=O)(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H]2[C@@H](C(=O)N1)N=C(N2)N[C@H]3[C@@H]([C@@H]([C@H]([C@H](O3)CO)OC(=O)N)O)NC(=O)C[C@H](CCCN)N)O.C1[C@H]([C@@H]2[C@@H](C(=O)N1)N=C(N2)N[C@H]3[C@@H]([C@@H]([C@H]([C@H](O3)CO)OC(=O)N)O)NC(=O)C[C@H](CCCNC(=O)C[C@H](CCCNC(=O)C[C@H](CCCN)N)N)N)O.OS(=O)(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

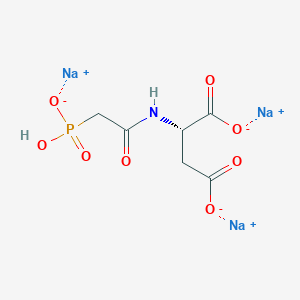

Molecular Formula |

C50H94N20O22S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1359.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-aminophenyl)-4-[[4-ethoxy-3-(1-methyl-7-oxo-3-propyl-4H-pyrazolo[4,3-d]pyrimidin-5-yl)phenyl]methyl]benzamide](/img/structure/B8103415.png)

![5-phenylpentyl N-[(2S,3R)-2-methyl-4-oxooxetan-3-yl]carbamate](/img/structure/B8103445.png)